4-Amino-3-bromo-5-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, a bromine atom, and an iodine atom attached to a benzoic acid framework. Its molecular formula is CHBrI N O and it has a molecular weight of approximately 292.93 g/mol. This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and biological interactions.
Common reagents for these reactions include palladium catalysts for coupling reactions and bases like triethylamine or sodium hydroxide for esterification.
The biological activity of 4-amino-3-bromo-5-iodobenzoic acid is primarily linked to its interactions with specific enzymes or receptors. It has been studied for its potential as an antibacterial agent, particularly due to the presence of the amino group, which can enhance its interaction with biological targets. The iodine atom may also facilitate imaging studies as a radiopaque agent. Research indicates that derivatives of 4-amino-3-bromo-5-iodobenzoic acid exhibit antibacterial activity against various pathogens, highlighting its potential therapeutic applications.
These steps may be optimized for yield and purity in industrial settings using advanced techniques such as continuous flow reactors.
4-Amino-3-bromo-5-iodobenzoic acid has several applications in organic synthesis and medicinal chemistry:
Studies have shown that 4-amino-3-bromo-5-iodobenzoic acid can interact with biological systems through various mechanisms:
These interactions are crucial for understanding its biological activity and potential applications in drug design.
Several compounds share structural similarities with 4-amino-3-bromo-5-iodobenzoic acid, each possessing unique properties:
Compound Name | Molecular Formula | CAS Number | Similarity |
---|---|---|---|
4-Aminobenzoic Acid | CHN O | 150-13-0 | 0.95 |
2-Amino-5-bromobenzoic Acid | CHBrN O | 21740-00-1 | 0.90 |
2-Iodobenzoic Acid | CHI O | 88-67-5 | 0.90 |
4-Bromoaniline | CHBrN | 106-38-7 | 0.88 |
3-Bromoaniline | CHBrN | 591-30-8 | 0.87 |
The uniqueness of 4-amino-3-bromo-5-iodobenzoic acid lies in its specific combination of bromine and iodine atoms along with the amino group. This combination provides a distinct reactivity profile that is advantageous in synthetic chemistry, particularly for constructing complex molecules not easily accessible through other means.